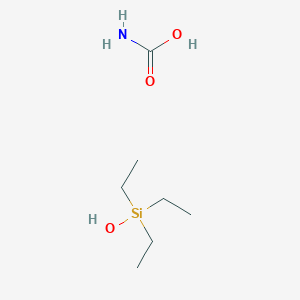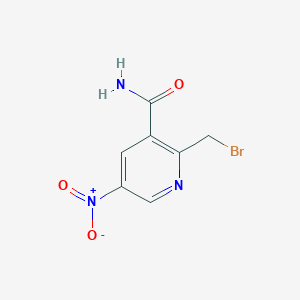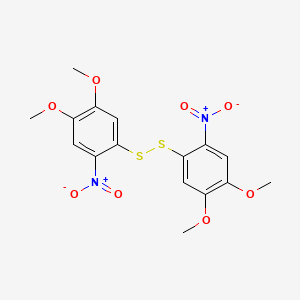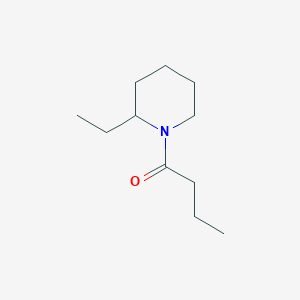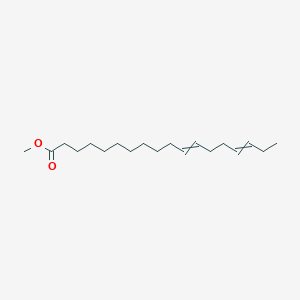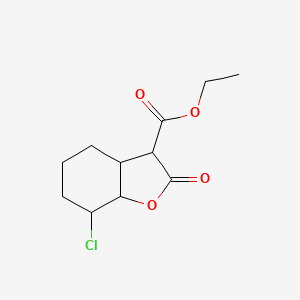
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining high quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized benzofuran derivative, while reduction may produce a more reduced form of the compound .
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 7-chloro-2-oxooctahydro-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Studied for its potential anticancer properties.
These compounds share a common benzofuran core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Propiedades
Número CAS |
60216-15-1 |
|---|---|
Fórmula molecular |
C11H15ClO4 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
ethyl 7-chloro-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H15ClO4/c1-2-15-10(13)8-6-4-3-5-7(12)9(6)16-11(8)14/h6-9H,2-5H2,1H3 |
Clave InChI |
IKMSLRDWMBXPAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2CCCC(C2OC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


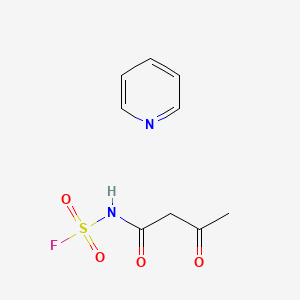
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
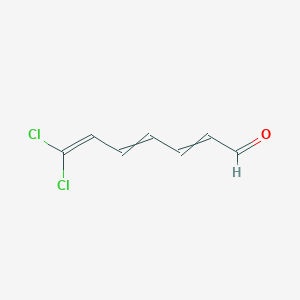
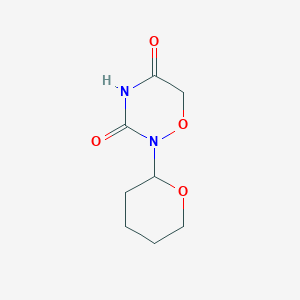
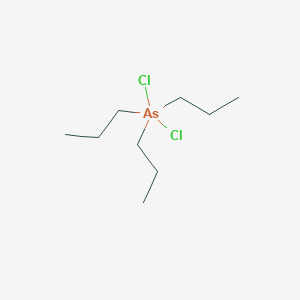
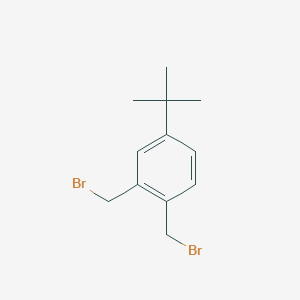
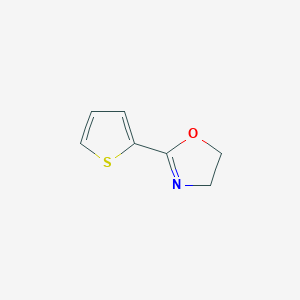
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)
